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Compound of Interest

4-Bromo-6-(trifluoromethyl)-1H-
Compound Name:
indole

Cat. No.: B152578

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethyl-substituted indole
derivative. The indole scaffold is a prominent feature in numerous biologically active natural
products and synthetic pharmaceuticals. The strategic incorporation of a bromine atom and a
trifluoromethyl group onto the indole ring significantly influences the molecule's
physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for
various biological targets. These characteristics make 4-Bromo-6-(trifluoromethyl)-1H-indole
a valuable building block in medicinal chemistry and drug discovery programs. This technical
guide provides a comprehensive overview of its synthesis, properties, and potential
applications, with a focus on experimental details and data.

Physicochemical Properties

The fundamental physicochemical properties of 4-Bromo-6-(trifluoromethyl)-1H-indole are
summarized in the table below. This data is essential for its handling, characterization, and
application in chemical synthesis and biological assays.
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Property Value

CAS Number 1000342-93-7

Molecular Formula CoHsBrFsN

Molecular Weight 264.04 g/mol

Appearance Off-white to light yellow powder
Purity Typically =97%

Store in a cool, dry, and well-ventilated area

Storage ] ]
away from incompatible substances.[1]

Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole

The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole can be approached through
established indole synthesis methodologies, most notably the Leimgruber-Batcho indole
synthesis. This method is advantageous due to its use of readily available starting materials

and generally mild reaction conditions.

Proposed Synthetic Pathway: Leimgruber-Batcho
Synthesis

A plausible synthetic route starting from 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene is
outlined below. This pathway is analogous to the synthesis of similar substituted indoles.[2][3]
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Step 2: Reductive Cyclization

Raney Nickel, Hydrazine Hydrate

Step 1: Enamine Formation

Reduction & Cyclization 4-Bromo-6-(trifluoromethyl)-1H-indole
DMFDMA, Pyrrolidine
Heat® Enamine Intermediate Enamine Intermediate

2-Methyl-3-bromo-5-(trifluoromethyl)nitrobenzene

Click to download full resolution via product page

Caption: Proposed Leimgruber-Batcho synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole.

Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol based on established
procedures for similar indole syntheses.[2][3]

Step 1: Synthesis of the Enamine Intermediate

e To a solution of 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene (1.0 eq) in N,N-
dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (5.0 eq)
and pyrrolidine (1.0 eq).

» Heat the reaction mixture to 120 °C and monitor the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the mixture to room temperature and concentrate under reduced
pressure to remove the solvent.

o Add methanol to the residue while stirring to precipitate the enamine intermediate as a solid.

 Filter the solid, wash with cold methanol, and dry under vacuum.
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Step 2: Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole

Suspend the enamine intermediate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran
(THF).

¢ Add Raney nickel (a catalytic amount) to the suspension.

e Cool the mixture to 0 °C and slowly add hydrazine monohydrate (1.5 eq).
» Allow the reaction to warm to room temperature and stir for 5 hours.

e Monitor the reaction by TLC.

» Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake
with ethyl acetate.

o Combine the filtrates and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of ethyl
acetate and petroleum ether as the eluent to afford 4-Bromo-6-(trifluoromethyl)-1H-indole.

Spectroscopic Data

While specific, experimentally-derived spectra for 4-Bromo-6-(trifluoromethyl)-1H-indole are
not readily available in the public domain, the expected spectral characteristics can be
predicted based on its structure and data from analogous compounds.

Table of Predicted Spectroscopic Data
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Technique Predicted Features

Aromatic protons in the range of 6 7.0-8.5 ppm.
1H NMR The N-H proton of the indole ring will likely

appear as a broad singlet.

Aromatic carbons in the range of 6 100-140

ppm. The carbon bearing the trifluoromethyl
13C NMR _ -

group will show a characteristic quartet due to

C-F coupling.

1°F NMR A singlet corresponding to the CFs group.

A molecular ion peak (M*) at m/z 263 and 265
Mass Spec (El) in an approximate 1.1 ratio, characteristic of a

monobrominated compound.

N-H stretching vibration around 3400 cm~1. C-H
stretching of the aromatic ring around 3100
cm~1. C=C stretching of the aromatic ring in the
region of 1600-1450 cm~1. Strong C-F
stretching bands are expected in the 1350-1100

IR (KBr)

cm~1region.

Applications in Drug Discovery and Medicinal
Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural
motif that is frequently found in biologically active compounds. The addition of a trifluoromethyl
group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The
bromine atom provides a versatile handle for further chemical modifications through cross-
coupling reactions, allowing for the synthesis of a diverse library of derivatives.

While specific biological activity for 4-Bromo-6-(trifluoromethyl)-1H-indole has not been
extensively reported, a complex derivative incorporating a "4-bromo-3-(trifluoromethyl)phenyl”
moiety has been investigated for its antitubercular activity.[4] This suggests that indole-
containing compounds with this substitution pattern may have potential as antimicrobial agents.
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Potential Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing 4-Bromo-6-
(trifluoromethyl)-1H-indole in a drug discovery program.
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Caption: A logical workflow for the use of 4-Bromo-6-(trifluoromethyl)-1H-indole in drug
discovery.
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Conclusion

4-Bromo-6-(trifluoromethyl)-1H-indole represents a valuable and versatile building block for
the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis can
be achieved through established methodologies, and its unique substitution pattern offers
opportunities for the generation of diverse chemical libraries. Further investigation into the
biological activities of this compound and its derivatives is warranted to fully explore its
potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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